Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester

Description

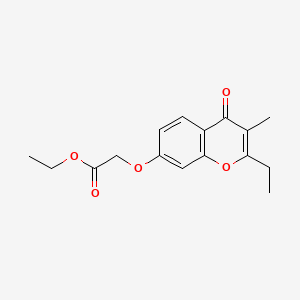

This compound is an ethyl ester derivative of acetic acid, featuring a substituted 4H-1-benzopyran (chromene) core. The benzopyran moiety is substituted with a 2-ethyl group, 3-methyl group, and a 4-oxo (keto) functional group, with the acetic acid side chain attached via an ether linkage at the 7-position. Its molecular formula is C₁₇H₁₈O₅, and it belongs to the class of chromene derivatives, which are widely studied for their pharmacological and material science applications.

Properties

CAS No. |

102585-54-6 |

|---|---|

Molecular Formula |

C16H18O5 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

ethyl 2-(2-ethyl-3-methyl-4-oxochromen-7-yl)oxyacetate |

InChI |

InChI=1S/C16H18O5/c1-4-13-10(3)16(18)12-7-6-11(8-14(12)21-13)20-9-15(17)19-5-2/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

XHZYQBPCJJASPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

- Formation of the benzopyran core through condensation reactions.

- Introduction of substituents such as ethyl and methyl groups at specific positions on the benzopyran ring.

- Functionalization at the 7-position with an oxy linkage to an acetic acid ethyl ester moiety.

Stepwise Synthetic Route

Based on analogous benzopyran ester syntheses and related compounds, the preparation can be outlined as follows:

| Stage | Reaction Description | Reagents and Conditions | Expected Product |

|---|---|---|---|

| 1 | Formation of substituted benzopyran core | Condensation of substituted phenols with β-ketoesters or aldehydes in presence of acid/base catalysts | 2-ethyl-3-methyl-4-oxo-4H-1-benzopyran derivative |

| 2 | Introduction of oxy linkage at 7-position | Alkylation or esterification using ethyl bromoacetate or ethyl chloroacetate with base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide) | 7-(ethoxycarbonylmethoxy) substituted benzopyran |

| 3 | Purification and isolation | Recrystallization or chromatographic techniques | Pure this compound |

This synthetic strategy is supported by literature precedent where benzopyran derivatives are functionalized via nucleophilic substitution reactions at the phenolic oxygen (7-position) to introduce ester groups.

Detailed Reaction Example

A representative synthesis involves the reaction of khellinone or similar benzopyranone derivatives with ethyl bromoacetate in the presence of potassium carbonate as a base in dimethylformamide solvent. The reaction proceeds via nucleophilic substitution of the phenolic hydrogen by the ethyl bromoacetate, forming the ethyl ester linked through an oxy group at the 7-position.

- Reaction time: 4–24 hours

- Temperature: Room temperature to reflux conditions depending on substrate reactivity

- Yield: Typically moderate to high (60–85%) depending on reaction optimization

Alternative Synthetic Approaches

Other methods reported for related benzopyran ester derivatives include:

- Use of sodium hydride as a base to deprotonate the phenol followed by reaction with ethyl-4-chloro acetoacetate in toluene solvent.

- Multi-step synthesis involving initial formation of phthalimido ethanol intermediates followed by successive reactions with ethyl chloroacetate and aromatic aldehydes to build the benzopyran skeleton and ester side chain.

These methods highlight the versatility of synthetic routes available for such benzopyran ester compounds, allowing for tailored modifications to optimize yield and purity.

Data Tables Summarizing Preparation Conditions and Outcomes

| Parameter | Method 1 (K2CO3/DMF) | Method 2 (NaH/Toluene) | Notes |

|---|---|---|---|

| Starting Material | Benzopyranone derivative (e.g., khellinone) | Phthalimido ethanol intermediate | Method 1 is direct; Method 2 involves multi-step intermediates |

| Alkylating Agent | Ethyl bromoacetate | Ethyl-4-chloro acetoacetate | Both introduce ethyl ester functionality |

| Base | Potassium carbonate | Sodium hydride | Stronger base in Method 2 allows deprotonation of less acidic phenols |

| Solvent | Dimethylformamide | Toluene | Polar aprotic vs. non-polar aprotic |

| Reaction Time | 4–24 hours | Several hours per step | Multi-step process longer overall |

| Yield | 60–85% | Variable, moderate | Depends on purification and intermediate stability |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Standard organic purification |

Research Outcomes and Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance spectroscopy confirming substitution pattern and ester formation.

- Infrared spectroscopy showing characteristic carbonyl stretching of ester and ketone groups.

- Mass spectrometry confirming molecular weight consistent with the expected formula.

- Purity assessed by chromatographic techniques such as HPLC.

These analytical results validate the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the production of various materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations

Substituent Effects on Lipophilicity :

- The presence of aromatic (e.g., phenyl in ) or heterocyclic (e.g., benzothiazole in ) groups increases logP values, enhancing membrane permeability. The target compound’s 2-ethyl and 3-methyl groups likely confer moderate lipophilicity.

- Nitro-substituted derivatives (e.g., ) exhibit higher reactivity but reduced solubility, limiting their use in aqueous systems.

Biological Activity: Chromene esters with electron-withdrawing groups (e.g., 4-oxo) are often associated with hypnotic or sedative effects, as seen in fluorine-substituted phenyl acetate derivatives . The benzothiazole-containing analog () may have applications in optoelectronics due to its extended conjugation.

Synthetic Accessibility :

- Esters with simpler substituents (e.g., ) are synthesized in fewer steps, while complex analogs (e.g., ) require specialized coupling reagents.

Thermal Stability :

- Higher molecular weight compounds (e.g., ) show elevated boiling points (~567°C), suggesting stability under high-temperature conditions.

Biological Activity

Acetic acid, specifically in the form of its ethyl ester derivative, known as [(2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acid ethyl ester , has garnered attention for its potential biological activities. This compound, with a molecular formula of C16H18O5 and a molecular weight of approximately 290.31 g/mol, is part of a larger class of benzopyran derivatives that exhibit various pharmacological properties.

- IUPAC Name : [(2-Ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acid ethyl ester

- CAS Number : Not explicitly listed but related compounds have CAS numbers like 94356-37-3.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Recent research has indicated that derivatives of benzopyran compounds can exhibit significant antimicrobial properties. For instance:

| Compound | Antimicrobial Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Avir-7 | 280 ± 12 | |

| Avir-8 | 515 ± 22 | |

| Chloroquine | 60 ± 3 |

These results suggest that the compound's structure may enhance its interaction with microbial targets, leading to effective inhibition.

Antiviral Activity

The antiviral potential of [(2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-yloxy)]acetic acid ethyl ester has been investigated against various viral strains. Notably:

- Strain OC-43 : The compound exhibited a strong inhibitory effect with a selectivity index (SI) indicating significant activity.

- Strain 229E : Similar findings were observed, with the compound demonstrating lower toxicity compared to standard antiviral agents like chloroquine and hydroxychloroquine.

The selectivity indices for the tested compounds were as follows:

| Compound | SI (Selectivity Index) | Viral Strain |

|---|---|---|

| Avir-8 | 972 | OC-43 |

| Avir-7 | 280 | 229E |

This data indicates that the compound may serve as a promising candidate for further antiviral drug development .

Anticancer Activity

Benzopyran derivatives are also recognized for their anticancer properties. Studies have shown that compounds similar to [(2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-yloxy)]acetic acid ethyl ester can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : Compounds have been shown to reduce the growth rate of various cancer cell lines.

- Induction of cell cycle arrest : Certain studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell division.

Case Studies

A notable case study involved the synthesis and testing of various benzopyran derivatives, including the target compound. The results demonstrated:

- Enhanced cytotoxicity against MCF7 breast cancer cells .

- Mechanisms involving oxidative stress induction and mitochondrial dysfunction .

These findings suggest that [(2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-yloxy)]acetic acid ethyl ester may have multifaceted mechanisms contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-yl)oxy)-, ethyl ester?

- Methodology : The synthesis typically involves esterification between a phenolic hydroxyl group (on the benzopyran core) and an acetic acid derivative. A common approach is nucleophilic substitution under basic conditions, using ethyl chloroacetate as the acylating agent. Catalysts such as potassium carbonate or triethylamine in anhydrous acetone or DMF are often employed to enhance reaction efficiency . Temperature control (50–80°C) and inert atmospheres (N₂) are critical to avoid side reactions like hydrolysis or oxidation of the benzopyran moiety .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology : Spectroscopic characterization is essential:

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the benzopyran carbonyl (δ ~170–175 ppm in ¹³C), and aromatic protons (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and benzopyran C=O (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (e.g., C₁₅H₁₆O₅, MW 276.28) .

Q. What solvent systems are optimal for purification and crystallization?

- Methodology : Recrystallization in ethanol/water mixtures (7:3 v/v) or column chromatography using silica gel with ethyl acetate/hexane (1:4) gradients are effective. Polar aprotic solvents (e.g., DMF) may improve solubility during chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology : Use design of experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example, a factorial design can identify interactions between parameters. Computational tools (e.g., quantum chemical calculations) predict intermediates and transition states to refine reaction pathways . Feedback loops integrating experimental and computational data reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotational isomerism) cause splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton or proton-carbon connectivity .

- X-ray Crystallography : Resolve ambiguities by confirming solid-state conformation .

Q. How do substituents on the benzopyran core influence biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl or altering the oxo group).

- Docking Simulations : Model interactions with targets (e.g., cyclooxygenase enzymes) to identify critical binding motifs .

- In Vitro Assays : Compare IC₅₀ values for anti-inflammatory or antimicrobial activity across analogs .

Q. What computational methods predict the stability of this ester under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.